molecular formula C18H27N5O B2809253 N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide CAS No. 1786097-66-2

N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide

Cat. No.: B2809253
CAS No.: 1786097-66-2
M. Wt: 329.448
InChI Key: BGOYQLAGDDVSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), a pyrazolyl group (a five-membered ring with two nitrogen atoms), and a piperidinyl group (a six-membered ring with one nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, the pyrazolyl group might be formed via a cyclization reaction, and the piperidinyl group might be added using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclohexyl group will introduce some rigidity into the structure, while the nitrogen-containing rings (pyrazolyl and piperidinyl) could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to give a carboxylic acid, the pyrazolyl group could undergo reactions at the nitrogen atoms, and the piperidinyl group could participate in reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and amide groups could increase its solubility in polar solvents, while the cyclohexyl group could increase its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled and stored .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential uses, and assessment of its safety and environmental impact .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-14(17(24)22-18(13-19)7-3-2-4-8-18)23-9-5-15(6-10-23)16-11-20-21-12-16/h11-12,14-15H,2-10H2,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOYQLAGDDVSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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